TH1020
Overview
Description
TH1020 is a potent and selective antagonist of the toll-like receptor 5 (TLR5)/flagellin complex. It has shown promising activity with an IC50 of 0.85 μM and is inactive against other toll-like receptors such as TLR2, TLR3, TLR4, TLR7, and TLR8 . This compound is primarily used in scientific research to study the TLR5 signaling pathway and its implications in various diseases .
Mechanism of Action
Target of Action
TH1020, also known as “4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3’,2’”, is a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex . TLR5 is a part of the toll-like receptors (TLRs) family that plays an essential role in host defense by initiating the activation of innate immune responses .
Mode of Action
This compound inhibits flagellin-induced TLR5 signaling by binding to the interface of the two copies of TLR5 and disrupting the tetrameric complex formation . This interaction results in the suppression of the downstream signaling of TLR5 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR5 signaling pathway. TLR5 recognizes flagellin, a protein found in bacterial flagella, and initiates an immune response . By inhibiting this pathway, this compound can potentially modulate immune responses and inflammation .
Result of Action
The primary result of this compound’s action is the inhibition of TLR5-mediated immune responses. Specifically, it almost completely abolishes the TLR5-mediated TNF-α secretion . This could potentially reduce inflammation and other immune responses associated with TLR5 activation.
Action Environment
Biochemical Analysis
Biochemical Properties
TH1020 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between toll-like receptor 5 (TLR5) and flagellin . It binds to the TLR5 heterodimer interface to disrupt TLR5-flagellin tetramer formation .
Cellular Effects
This compound influences cell function by inhibiting flagellin-induced TLR5 signaling . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TLR5 heterodimer interface, disrupting TLR5-flagellin tetramer formation, and inhibiting flagellin-induced TLR5 signaling . This can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the TLR5-flagellin signaling pathway
Preparation Methods
The synthesis of TH1020 involves multiple steps. One common method includes the reaction of 2,2-difluoro-1,3-diiodopropane with a solvent under controlled heating conditions . The process requires careful handling of organic solvents and toxic compounds, emphasizing the need for safety precautions during the synthesis .
Chemical Reactions Analysis
TH1020 undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of reactive sites in its structure.
Oxidation and Reduction:
Complex Formation: This compound forms complexes with TLR5, inhibiting the flagellin-induced signaling pathway.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and various acids and bases to adjust pH levels . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
TH1020 has a wide range of applications in scientific research:
Immunology: It is used to study the TLR5 signaling pathway and its role in immune responses.
Infectious Diseases: This compound helps in understanding the mechanisms of bacterial infections and the host’s immune response.
Cancer Research: The compound is investigated for its potential role in modulating immune responses in cancer.
Drug Development: This compound serves as a lead compound for developing new therapeutics targeting TLR5.
Comparison with Similar Compounds
TH1020 is unique in its high specificity and potency as a TLR5 antagonist. Similar compounds include:
TLR3/dsRNA Complex Inhibitors: These compounds inhibit the TLR3 signaling pathway but do not affect TLR5.
NOD2 Signaling Inhibitors: These inhibitors target the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathway.
TLR7 and TLR8 Ligands: Compounds like imiquimod activate TLR7 and TLR8 but are inactive against TLR5.
This compound stands out due to its selective inhibition of TLR5 without affecting other toll-like receptors, making it a valuable tool for studying TLR5-specific pathways .
Biological Activity
TH1020, a selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, has garnered attention for its potential therapeutic applications in modulating immune responses. This compound is particularly relevant in the context of inflammatory diseases and metabolic disorders, where TLR5 activation by flagellin, a component of bacterial flagella, can exacerbate inflammation and tissue damage.
- Chemical Name : 4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Molecular Formula : C19H18N4S
- Purity : ≥98%
- IC50 : 0.85 μM (indicates potency in inhibiting TLR5/flagellin interaction) .
This compound functions by competing with flagellin for binding to TLR5, thereby inhibiting the downstream signaling pathways that lead to the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in conditions where excessive TLR5 activation contributes to inflammation and cellular dysfunction .
In Vitro Studies
- Cytokine Production : this compound has been shown to significantly reduce TNF-α and IL-6 production in various cell types exposed to flagellin. In assays involving macrophages treated with this compound prior to flagellin exposure, there was a marked decrease in cytokine levels compared to controls .
- Beta-cell Function : In studies using pancreatic islets from C57BL/6J mice, this compound inhibited flagellin-induced inflammation and preserved insulin gene expression. This suggests a protective role against beta-cell dysfunction associated with type 2 diabetes (T2D) .
In Vivo Studies
- Diabetes Models : In obese mouse models injected with flagellin, treatment with this compound resulted in reduced inflammatory markers and improved insulin sensitivity. The study highlighted that this compound not only mitigated the inflammatory response but also improved glucose metabolism .
- Gut Microbiota Interaction : Research has indicated that this compound may alter the gut microbiota composition by inhibiting TLR5-mediated responses to gut-derived flagellin from bacteria such as Enterobacter cloacae. This modulation could potentially reduce systemic inflammation linked to metabolic disorders .
Data Table: Summary of Biological Activities of this compound
Properties
IUPAC Name |
6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXTGWSGPEJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TH1020 interact with TLR5 and what are the downstream effects of this interaction?
A1: this compound acts as a potent antagonist of TLR5 signaling. [] It is proposed to function by directly competing with flagellin, the natural ligand of TLR5, for binding to the receptor. [] This competitive binding disrupts the formation of the TLR5/flagellin complex, a crucial step in activating downstream signaling pathways. [, ] Consequently, this compound effectively inhibits the expression of pro-inflammatory cytokines like TNF-α, which are typically upregulated upon TLR5 activation. []
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While specific SAR studies are not detailed within the provided research, the identification of a "common pharmacophore" through high-throughput screening suggests that certain structural features of this compound are crucial for its inhibitory activity. [] Further investigation into modifications of the pyrimidine triazole thioether core structure and its substituents could provide valuable insights into the key elements influencing this compound's potency and selectivity for TLR5.
Q3: What evidence exists for this compound's efficacy in in vitro systems?
A3: this compound demonstrated promising inhibitory activity (IC50 = 0.85 ± 0.12 μM) against TLR5 signaling in a study utilizing a multitude of assays. [] Notably, the compound's ability to suppress TNF-α expression mediated by the TLR5/flagellin complex was also observed, further supporting its role as a TLR5 antagonist. [] The use of a TLR5-overexpressing cell line (293/hTLR5) in separate research provided further evidence for the specificity of this compound's inhibitory action. []
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